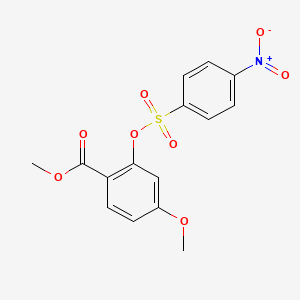
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide, also known as PTAC, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. PTAC is a derivative of phthalazine, a heterocyclic compound that has been widely used in the pharmaceutical industry for the synthesis of drugs. PTAC has been shown to exhibit promising biological activities, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain, as well as to inhibit seizures. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, this compound has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several potential future directions for research on 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory disorders, such as arthritis. Another potential application of this compound is in the treatment of cancer, where it may be used in combination with other anticancer agents to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects, as well as to explore its potential use in other therapeutic areas.
Métodos De Síntesis
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide can be synthesized through a multistep process that involves the reaction of phthalic anhydride with thiophene-2-carboxylic acid to form 2-(1-oxo-4-thiophen-2-ylphthalic acid). This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-(2-phenylethyl)acetamide to form this compound.
Aplicaciones Científicas De Investigación
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-20(23-13-12-16-7-2-1-3-8-16)15-25-22(27)18-10-5-4-9-17(18)21(24-25)19-11-6-14-28-19/h1-11,14H,12-13,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBKEQUMLBKZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-[(5-Cyclobutyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7682437.png)
![2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide](/img/structure/B7682440.png)
![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)

![[2-(3-Acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B7682454.png)
![1-[2-(4-Fluorophenyl)sulfanylethyl]pyrrolidine-2,5-dione](/img/structure/B7682460.png)
![2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol](/img/structure/B7682464.png)
![N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B7682467.png)

![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-4-methyl-N-propan-2-ylbenzamide](/img/structure/B7682492.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone](/img/structure/B7682500.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[cyclohexen-1-yl(ethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B7682502.png)

![3-(2,3-Dimethylphenyl)-2-(2-hydroxyethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7682537.png)